molecular formula C7H7NO5 B1288762 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid CAS No. 133674-44-9

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid

Cat. No.: B1288762
CAS No.: 133674-44-9
M. Wt: 185.13 g/mol
InChI Key: YICMWFKVBQBQDL-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with ethoxycarbonyl and carboxylic acid groups Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole derivatives, including this compound, have been shown to act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . By inhibiting HDACs, this compound can modulate the acetylation status of histones, thereby affecting gene transcription and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting HDACs, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it has been reported to affect the metabolic pathways of cancer cells, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . This inhibition leads to an accumulation of acetylated histones, which promotes a more relaxed chromatin structure and enhances gene transcription. Furthermore, this compound may also interact with other proteins and enzymes, contributing to its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and alter metabolite levels in cells . For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These effects are particularly relevant in the context of cancer metabolism, where this compound can disrupt the metabolic pathways that support rapid cell proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes . Additionally, the interaction of this compound with binding proteins can affect its stability and bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and chromatin structure . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another approach involves the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by copper chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal-free synthetic routes is gaining traction due to the environmental and economic benefits. These methods often employ mild reaction conditions and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: The ethoxycarbonyl and carboxylic acid groups can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxycarbonyl and carboxylic acid groups makes it a versatile intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICMWFKVBQBQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297572
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-44-9
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133674-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A 2M solution of the Jone's reagent was prepared by addition of 6 g of chromium (VI) oxide to a solution of H2SO4 (8.1 g) in water (25.5 mL). To a solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (4.00 g; 23.37 mmol) in acetone in an ice bath was added dropwise during a period of 20 min the Jone's reagent (27.71 mL; 51.42 mmol). The reaction mixture was then stirred at room temperature for additional 3.5 hours. 5 mL of 2-propanol were added and the stirring continued for further 1 hour. The solution became green. Brine (60 mL) and ethyl acetate (150 mL) were added to the reaction mixture and after separation, the organic layer was washed with an aqueous solution of sodium bisulphite (15 g in 100 mL of H2O) and with brine (100 mL). The organic layer was dried over magnesium sulfate. The evaporation of the solution furnished 3.03 g (70%) of 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid as a white solid.
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl chlorooximidoacetate (3.30 mmol, 0.5 g) and propiolic acid (33.0 mmol, 2.311 g) were dissolved in diethyl ether (10 ml) with stirring. Triethylamine (3.30 mmol, 0.334 g) dissolved in diethyl ether (5 ml) was added dropwise to the previous mixture. The reaction mixture was stirred for three days at RT during which more triethylamine (2×0.668 g dissolved in 5 ml diethyl ether) was added dropwise. The pH of the reaction mixture was adjusted to 2. The organic phase was washed twice with water. The organic phase was dried, filtered and evaporated. The residue was dried under vacuum. 369 mg of the title compound was obtained. 1H-NMR (400 MHz, CDCl3): δ 1.44 (t, 3H), 4.49 (q, 2H), 7.41 (s, 1H), 10.59 (bs, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.311 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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